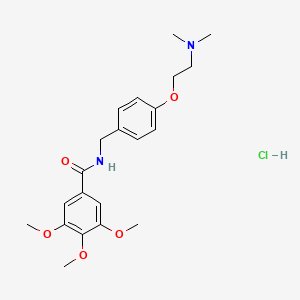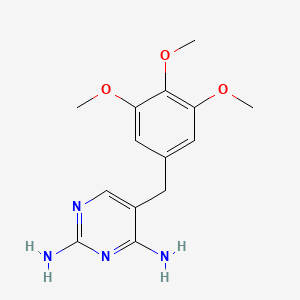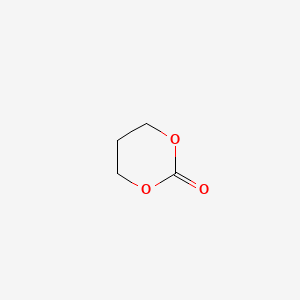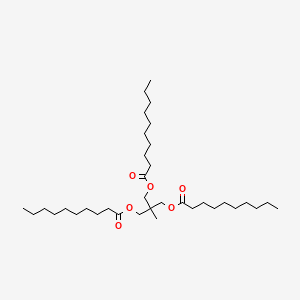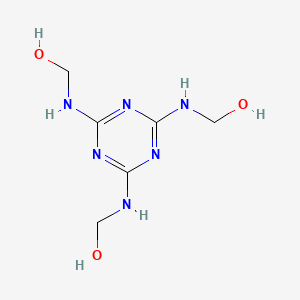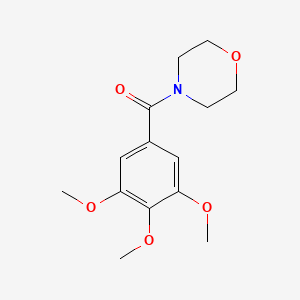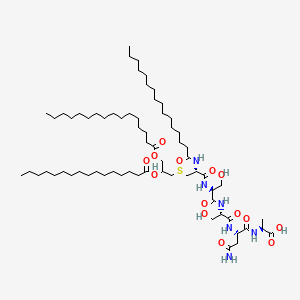
Umeclidinium bromide
Übersicht
Beschreibung
Umeclidinium bromide is a long-acting muscarinic acetylcholine antagonist developed by GlaxoSmithKline . It’s used for the maintenance treatment of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Umeclidinium bromide is synthesized through a new intermediate of phenyl (quinuclidin-4-yl)methanone . This novel method with simple operation flow and cheap reagents, makes it suitable for scale up .Molecular Structure Analysis
The molecular formula of Umeclidinium bromide is C29H34BrNO2 . Its molecular weight is 508.5 g/mol . The InChI is1S/C29H34NO2.BrH/c31-29 (26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30 (20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 . Chemical Reactions Analysis
While specific chemical reactions involving Umeclidinium bromide are not detailed in the search results, it’s known that Umeclidinium bromide is a quaternary ammonium salt .Wissenschaftliche Forschungsanwendungen
1. Chronic Obstructive Pulmonary Disease (COPD) Treatment UMEC is an inhaled long-acting muscarinic antagonist (LAMA) that is being developed for the treatment of COPD . It has been shown to be a potent once-daily (QD) bronchodilator with a geometric mean ED50 of 37 μg . UMEC 125 μg QD demonstrated the greatest improvements in measures of lung function compared with doses of 62.5 μg and below .
Hyperhidrosis Treatment
UMEC blocks muscarinic receptors and has been approved for the treatment of obstructive pulmonary disease . A cutaneous solution of 1.85% UMEC once daily administration to axillae for 14 days has been evaluated in a Phase IIa multi-center, double-blind, vehicle-controlled study .
Pharmacokinetics
UMEC is rapidly absorbed following inhaled dosing and eliminated from plasma . This pharmacokinetic property is important in understanding the drug’s efficacy and safety profile.
Dose Response
A multicentre, randomised, double-blind, placebo-controlled, three-way cross-over, incomplete block study was conducted to evaluate UMEC 15.6, 31.25, 62.5, and 125 μg administered once daily (QD), and UMEC 15.6 μg and 31.25 μg administered twice daily (BID), over 7 days in patients with COPD . The study found that UMEC 125 μg QD exhibited more consistent increases in FEV1 from baseline across serial time points over 24 hours compared with other UMEC doses and tiotropium .
Safety Profile
Adverse events, generally mild, were highest with UMEC 125 μg QD (18%) compared with placebo (8%), tiotropium (4%) and other UMEC doses (5–12%) . This information is crucial in assessing the risk-benefit ratio of the drug.
Future Research Directions
While UMEC has shown promise in the treatment of COPD and hyperhidrosis, further research is needed to fully understand its potential applications. For instance, the development of a topically self nano-emulsifying drug delivery system (SNEDDs) to deliver triamcinolone acetonide (TCA) to the posterior segment of the eye could potentially be explored with UMEC as well.
Wirkmechanismus
Target of Action
Umeclidinium bromide primarily targets the muscarinic subtype 3 (M3) receptors located in the bronchial smooth muscles . These receptors play a crucial role in the maintenance of the airway, which is controlled by the parasympathetic nervous system .
Mode of Action
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA). It competitively and reversibly inhibits the binding of acetylcholine at the M3 receptors . By blocking these receptors, umeclidinium bromide prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The inhibition of acetylcholine binding at the M3 receptors disrupts the parasympathetic control of the airway. This results in bronchodilation, reducing airway resistance and improving airflow . The parasympathetic ganglia associated with the larger airways and the postganglionic fibers innervating the smaller diameter bronchioles contribute to this airway resistance .
Pharmacokinetics
Umeclidinium bromide is rapidly absorbed following administration, with a time to reach the maximum plasma concentration (Tmax) of 5-15 minutes . The compound exhibits an effective half-life of approximately 11 hours , allowing for once-daily dosing. It is metabolized in the liver via the CYP2D6 pathway . The compound is excreted in the feces (58%) and urine (22%) .
Result of Action
The primary result of umeclidinium bromide’s action is the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) . By preventing bronchoconstriction, it improves the symptoms of COPD, characterized by shortness of breath, cough, sputum production, and chronically poor airflow .
Action Environment
The international Gold Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend the use of two long-acting bronchodilators with differing mechanisms of action .
Safety and Hazards
Zukünftige Richtungen
Umeclidinium bromide is currently approved for use in patients with COPD either as monotherapy or in combination with vilanterol . Both Umeclidinium alone and in combination with vilanterol have shown improvement in lung function, health-related quality of life, and exacerbation frequency in patients with COPD . Future research may focus on further exploring its efficacy and safety in different patient populations and in combination with other medications .
Eigenschaften
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHHXHHNGORMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235966 | |
| Record name | Umeclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Umeclidinium bromide | |
CAS RN |
869113-09-7 | |
| Record name | Umeclidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umeclidinium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umeclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMECLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Umeclidinium bromide exert its bronchodilatory effect?
A1: Umeclidinium bromide acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []
Q2: What are the downstream effects of Umeclidinium bromide binding to muscarinic receptors?
A2: By blocking acetylcholine binding, Umeclidinium bromide inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]
Q3: What is the molecular formula and weight of Umeclidinium bromide?
A3: The molecular formula of Umeclidinium bromide is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]
Q4: How stable is Umeclidinium bromide in dry powder inhaler formulations?
A4: Umeclidinium bromide exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering Umeclidinium bromide and Vilanterol, ensures consistent drug delivery and stability. []
Q5: What strategies are employed to enhance the stability and bioavailability of Umeclidinium bromide in formulations?
A5: Umeclidinium bromide is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]
Q6: What is the duration of action of Umeclidinium bromide?
A6: Umeclidinium bromide is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]
Q7: How is Umeclidinium bromide absorbed and metabolized in the body?
A7: Following inhalation, Umeclidinium bromide demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like Umeclidinium bromide are primarily excreted unchanged in the urine. []
Q8: What clinical trials have been conducted to evaluate the efficacy of Umeclidinium bromide in COPD patients?
A8: Several large, randomized controlled trials have investigated the efficacy of Umeclidinium bromide in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving Umeclidinium bromide compared to placebo. [, , , ]
Q9: How does the efficacy of Umeclidinium bromide compare to other long-acting bronchodilators?
A9: Clinical trials have shown that Umeclidinium bromide provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, Umeclidinium bromide demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []
Q10: What is the role of Umeclidinium bromide in triple therapy for COPD?
A10: Umeclidinium bromide is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]
Q11: What is the safety profile of Umeclidinium bromide?
A11: Clinical trials have shown that Umeclidinium bromide is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []
Q12: What type of inhaler device is used to administer Umeclidinium bromide?
A12: Umeclidinium bromide is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []
Q13: What analytical methods are used to characterize and quantify Umeclidinium bromide?
A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of Umeclidinium bromide in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []
Q14: What are the potential alternatives to Umeclidinium bromide in COPD treatment?
A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to Umeclidinium bromide for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]
Q15: What are the future research directions for Umeclidinium bromide and other LAMAs in COPD?
A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of Umeclidinium bromide on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)

